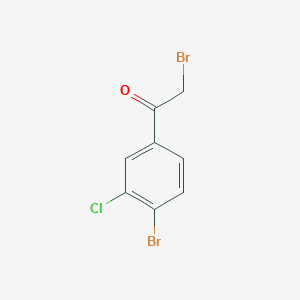

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone

Vue d'ensemble

Description

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone is a brominated acetophenone derivative with potential applications in various chemical syntheses. It contains bromine and chlorine substituents on the aromatic ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related brominated acetophenone derivatives often involves halogenation reactions, where bromine atoms are introduced into the molecular structure. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, 2-chloro-1-(4-chlorophenyl)ethanone was synthesized from chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis . These methods highlight the use of halogenation and acylation steps in the synthesis of brominated acetophenones.

Molecular Structure Analysis

The molecular structure of brominated acetophenones can be complex, with the presence of multiple substituents affecting the overall geometry and electronic distribution. The electronic and non-linear optical (NLO) properties of such compounds can be studied using density functional theory (DFT) to analyze frontier molecular orbitals and molecular electrostatic potential . These studies provide insights into the reactivity and potential applications of the compounds in materials science.

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions, including cross-coupling reactions. For example, Pd-catalyzed Suzuki cross-coupling reactions were used to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives . The presence of bromine atoms in the molecule can make it a versatile intermediate for further functionalization through nucleophilic or electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones, such as melting point, boiling point, density, and refractive index, can be measured to characterize these compounds . These properties are crucial for the practical handling and application of the compounds in chemical syntheses. The presence of halogen atoms in the molecule can significantly influence these properties, making them different from unsubstituted acetophenones.

Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

A study by Zhang et al. (2014) developed a 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, which involved using a compound similar to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone. The key step was the resolution of a related acetic acid by crystallization, providing a method characterized by inexpensiveness and scalability for producing enantiomers with high purity and unambiguously determined absolute configurations (Zhang et al., 2014).

Computational Study of Nucleophilic Substitution Reactions

Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, including compounds structurally related to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone. This study involved Density Functional Theory calculations, offering insights into the chemical species involved and their potential applications in various chemical reactions (Erdogan & Erdoğan, 2019).

Application in Chemical Protective Group Synthesis

Li Hong-xia (2007) described the synthesis of a compound similar to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone, which demonstrated its effectiveness as a chemical protective group. The study highlighted the compound's utility in further esterification processes and its stability under various solvent conditions (Li Hong-xia, 2007).

Electrophilic Bromination in Organic Synthesis

Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones using compounds structurally similar to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone. The study demonstrated the efficiency and selectivity of this process in organic synthesis, offering a simple and regioselective method for electrophilic bromination of alkylaryl ketones (Ying, 2011).

Synthesis of Chalcone Analogues

Curti et al. (2007) explored the synthesis of α,β-unsaturated ketones as chalcone analogues using a mechanism that involves compounds related to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone. This method provided a novel approach to synthesizing a wide variety of chalcone analogues, important in various chemical applications (Curti, Gellis, & Vanelle, 2007).

Synthesis of Novel Thiazole Derivatives

Bashandy et al. (2008) described the preparation of 2-bromo-1-(3,4-dimethylphenyl)ethanone, structurally similar to the compound , and its conversion to various thiazole derivatives. This synthesis route, confirmed by multiple analytical methods, highlights the compound's potential in creating novel chemical entities (Bashandy, Abdelall, & El-Morsy, 2008).

Synthesis of Heterocycles

Moskvina et al. (2015) developed a sequence using a compound similar to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone for the preparation of various heterocyclic compounds, demonstrating its utility in synthesizing complex organic molecules with potential pharmaceutical applications (Moskvina, Shilin, & Khilya, 2015).

Safety And Hazards

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone can cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

2-bromo-1-(4-bromo-3-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQWUOVRWLPTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729077 | |

| Record name | 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone | |

CAS RN |

87427-57-4 | |

| Record name | 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

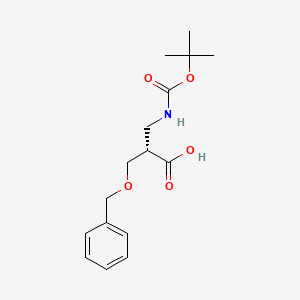

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)